EGFR-TKI Activity: 2,4,6-Trisubstituted Derivatives Show Sub-Nanomolar Potency Against Mutant Kinases
Derivatives of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, when 2,4,6-trisubstituted, achieve sub-nanomolar inhibitory activity against clinically relevant EGFR mutants. Compound B30 inhibited EGFRL858R with an IC50 of 1.1 nM and EGFRL858R/T790M/C797S with an IC50 of 7.2 nM [1]. In a related irreversible inhibitor series derived from the same scaffold, compound 25h achieved IC50 values of 1.7 nM against EGFRL858R and 23.3 nM against EGFRL858R/T790M [2]. This compares favorably to earlier pyrido[3,4-d]pyrimidine-based EGFR inhibitors such as 7a, which showed EGFR IC50 of 51 nM against wild-type enzyme, indicating that 2,4,6-substitution optimization yields approximately 46-fold improvement in potency [3].
7.2 nM (L858R/T790M/C797S)
| Evidence Dimension | EGFR kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative B30: 1.1 nM (EGFRL858R); 7.2 nM (EGFRL858R/T790M/C797S). Derivative 25h: 1.7 nM (EGFRL858R); 23.3 nM (EGFRL858R/T790M). |
| Comparator Or Baseline | Pyrido[3,4-d]pyrimidine derivative 7a: 51 nM (wild-type EGFR) |
| Quantified Difference | Approximately 46-fold potency improvement (51 nM vs. 1.1 nM) |
| Conditions | In vitro kinase inhibition assays; B30 evaluated at undisclosed conditions; 7a at pH 7.4, 2°C |
Why This Matters
For procurement decisions in kinase inhibitor development programs, the 2,4,6-trisubstitution pattern accessible from the trione scaffold enables sub-nanomolar EGFR mutant potency essential for targeting drug-resistant NSCLC populations.
- [1] Zhang, H., et al. (2018). Discovery of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 150, 809-825. View Source
- [2] Zhang, H., Wang, J., Zhao, H. Y., Yang, X. Y., Lei, H., Xin, M., Cao, Y. X., & Zhang, S. Q. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic and Medicinal Chemistry, 26(12), 3619-3633. View Source
- [3] BindingDB Entry BDBM3599. 4-[(3-Bromophenyl)-amino]pyrido[3,4-d]pyrimidine (CHEMBL51265). View Source
